5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide
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Overview
Description
5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide is a compound that features both an imidazole ring and a benzamide structure. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its versatility in biological and chemical applications. The benzamide structure contributes to the compound’s potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput techniques and green chemistry principles to optimize yield and reduce environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The amino group on the benzamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.
Scientific Research Applications
5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is crucial for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide group can interact with protein targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)-N-methylbenzamide
- 5-amino-2-(1H-imidazol-1-yl)benzamide
- N-methyl-5-amino-2-(1H-imidazol-1-yl)benzamide
Uniqueness
5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide is unique due to the presence of both an amino group and a methyl group on the benzamide structure, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-amino-2-imidazol-1-yl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-13-11(16)9-6-8(12)2-3-10(9)15-5-4-14-7-15/h2-7H,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLZZAQHAPUCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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